molecular formula C7H10O B6233230 bicyclo[2.1.1]hexane-1-carbaldehyde CAS No. 2731008-08-3

bicyclo[2.1.1]hexane-1-carbaldehyde

Cat. No. B6233230
CAS RN: 2731008-08-3
M. Wt: 110.2
InChI Key:
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Description

Bicyclo[2.1.1]hexane-1-carbaldehyde is a type of saturated bicyclic structure . These structures are incorporated in newly developed bio-active compounds and are playing an increasingly important role . They are still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexane-1-carbaldehyde involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexane-1-carbaldehyde is unique and intriguing . It is a structurally rigid hydrocarbon that can serve as the bioisosteres of benzenoids in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexane-1-carbaldehyde include a [2+2] cycloaddition . This reaction is facilitated by the use of photochemistry .

Future Directions

The future directions for the research and development of bicyclo[2.1.1]hexane-1-carbaldehyde involve exploring its synthetic accessibility . There is potential for the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

properties

{ "Design of the Synthesis Pathway": "The synthesis of bicyclo[2.1.1]hexane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of a suitable starting material to the desired product.", "Starting Materials": [ "Cyclohexene", "Sodium borohydride", "Acetic acid", "Chromium trioxide", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Cyclohexene is first converted to cyclohexanone through oxidation with chromium trioxide in acetic acid.", "The resulting cyclohexanone is then reduced to cyclohexanol using sodium borohydride in methanol.", "Cyclohexanol is then oxidized to cyclohexanone using sodium bisulfite and sodium hydroxide in water.", "The resulting cyclohexanone is then converted to bicyclo[2.1.1]hexane-1-carbaldehyde through a Diels-Alder reaction with ethylene in ethanol.", "The product is then purified through recrystallization using a mixture of methanol and water, followed by drying with sodium sulfate and sodium chloride." ] }

CAS RN

2731008-08-3

Product Name

bicyclo[2.1.1]hexane-1-carbaldehyde

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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